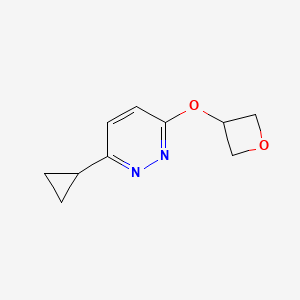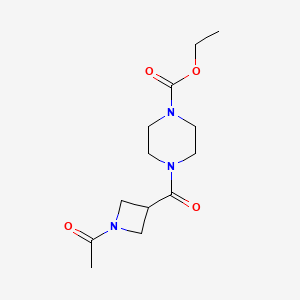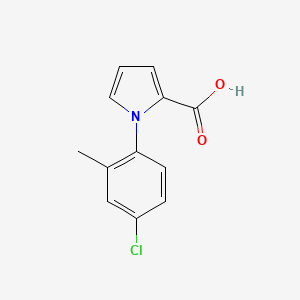![molecular formula C14H14ClNO2S B3008249 Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate CAS No. 130559-77-2](/img/structure/B3008249.png)
Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the 4-chlorophenyl group suggests that this compound may exhibit certain biological activities and could be of interest in the development of pharmaceuticals or agrochemicals.
Synthesis Analysis
The synthesis of related thiazole derivatives often involves multi-step reactions that may include the formation of intermediates such as chalcones, Mannich bases, or other thiazole precursors. For example, a bifunctional derivative of p,p'-dichlorochalcone was synthesized using thioglycolic acid in the presence of ammonium carbonate . Similarly, ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized in a one-pot reaction involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid . These methods could potentially be adapted for the synthesis of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using techniques such as X-ray diffraction, NMR, FT-IR, and FT-Raman spectroscopy. For instance, the crystal structure of a related compound, ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, was determined by X-ray diffraction, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . The molecular structure of another thioamide derivative was also determined by X-ray diffraction, showing the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including cyclization, esterification, and the formation of Schiff bases. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole involved esterification, hydrazinolysis, and diazotization steps . These reactions are indicative of the reactivity of thiazole compounds and could be relevant for the chemical manipulation of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as thermal stability and electronic properties, can be studied using techniques like thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and density functional theory (DFT) calculations. A novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was found to be stable above 249.8°C, and its electronic properties were analyzed using DFT calculations . These methods could be applied to Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate to determine its stability and electronic characteristics.
Applications De Recherche Scientifique
Synthesis of Thiazoles and Derivatives
- Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate and related compounds have been synthesized for exploring their potential biological activities. For example, Abdelhamid and Afifi (2010) synthesized a variety of thiazoles and pyrazolo[1,5-a]pyrimidines, including derivatives of ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate, for potential pharmacological applications (Abdelhamid & Afifi, 2010).
Antimicrobial and Antifungal Studies
- Various derivatives of Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate have been synthesized and tested for antimicrobial activities. Patel, Mistry, and Desai (2009) reported the synthesis of 4-Oxo-thiazolidine derivatives, which showed promise in antimicrobial studies (Patel, Mistry, & Desai, 2009).
Molecular Docking and Enzyme Inhibition
- Babar et al. (2017) conducted molecular docking and glucosidase inhibition studies on novel N-arylthiazole-2-amines and Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating their potential as enzyme inhibitors (Babar et al., 2017).
Anticancer Studies
- Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate derivatives have also been evaluated for anticancer activities. Ravinaik et al. (2021) synthesized and tested several derivatives for their efficacy against different cancer cell lines (Ravinaik et al., 2021).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures often interact with their targets by binding to them, which can result in changes in the target’s function . This interaction can lead to a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to a range of downstream effects . For example, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is a key factor in its efficacy as a drug .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other substances can often affect the action of a compound .
Propriétés
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-18-13(17)8-12-9(2)19-14(16-12)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFJMZETNUFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)



![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)


![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)



![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)